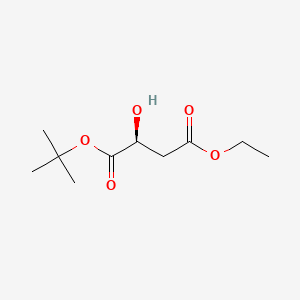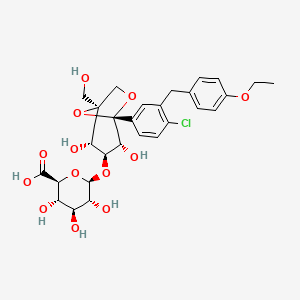
Defluoro dolutegravir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Defluoro dolutegravir is a derivative of dolutegravir, an antiviral agent used in the treatment of HIV-1 infections. Dolutegravir belongs to the class of HIV integrase strand transfer inhibitors, which prevent the integration of viral DNA into the host genome, thereby inhibiting viral replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of defluoro dolutegravir involves multiple steps, starting from a benzyl-protected pyran. The process includes constructing a pyridone ring, followed by cyclization using 3-®-amino-1-butanol, and several chemical transformations . High-speed homogenization and probe sonication techniques are also employed in the preparation of dolutegravir nanosuspensions .
Industrial Production Methods: Industrial production of this compound can be optimized using continuous flow chemistry, which significantly reduces reaction time and improves yield. This method involves telescoping multiple steps and using continuous flow reactors .
Analyse Des Réactions Chimiques
Types of Reactions: Defluoro dolutegravir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include fluorinated benzylamine, 3-®-amino-1-butanol, and various catalysts. The reaction conditions often involve high temperatures and specific pH levels to ensure optimal yield .
Major Products Formed: The major products formed from these reactions include intermediates such as pyridone and the final product, this compound. These intermediates are crucial for the stepwise synthesis of the compound .
Applications De Recherche Scientifique
Defluoro dolutegravir has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference material for analytical standards . In biology and medicine, it is studied for its antiviral properties and potential use in HIV treatment . The compound’s enhanced solubility and bioavailability make it a promising candidate for further pharmaceutical research .
Mécanisme D'action
Defluoro dolutegravir exerts its effects by inhibiting the HIV-1 integrase enzyme. It binds to the active site of the enzyme, blocking the strand transfer step of retroviral DNA integration into the host cell. This inhibition prevents the replication of the virus and reduces viral load in patients .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to defluoro dolutegravir include other HIV integrase inhibitors such as raltegravir, elvitegravir, bictegravir, and cabotegravir .
Uniqueness: this compound is unique due to its structural modifications, which enhance its solubility and bioavailability compared to other integrase inhibitors. Its continuous flow synthesis method also offers advantages in terms of reaction time and yield .
Propriétés
Numéro CAS |
1863916-88-4 |
|---|---|
Formule moléculaire |
C20H20FN3O5 |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
(3S,7R)-N-[(4-fluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |
InChI |
InChI=1S/C20H20FN3O5/c1-11-6-7-29-15-10-23-9-14(17(25)18(26)16(23)20(28)24(11)15)19(27)22-8-12-2-4-13(21)5-3-12/h2-5,9,11,15,26H,6-8,10H2,1H3,(H,22,27)/t11-,15+/m1/s1 |
Clé InChI |
WINWILCOHJPYNO-ABAIWWIYSA-N |
SMILES isomérique |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=C(C=C4)F)O |
SMILES canonique |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=C(C=C4)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


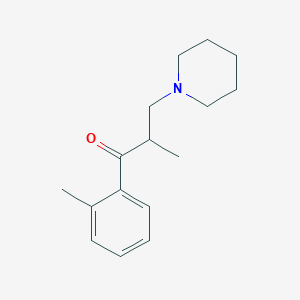
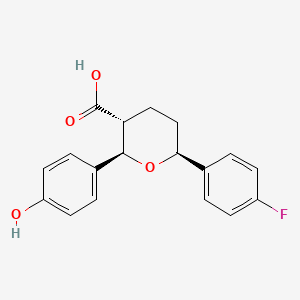
![[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate](/img/structure/B15293549.png)
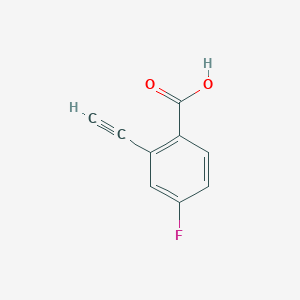
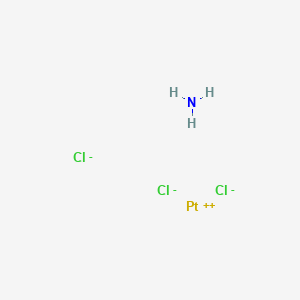

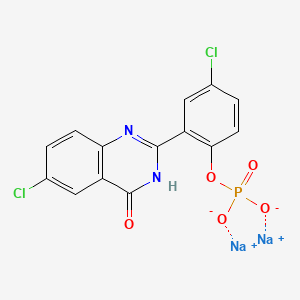
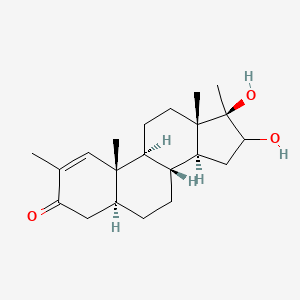
![2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid](/img/structure/B15293570.png)

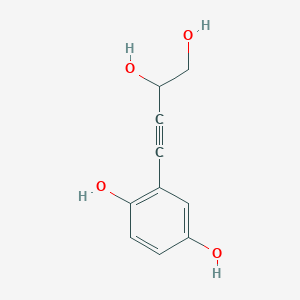
![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
